3,5-Dimethyl-1H-pyrazole-1-carboxylic acid
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Overview
Description
3,5-Dimethyl-1H-pyrazole-1-carboxylic acid is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a derivative of pyrazole, which is a versatile framework in various sectors of the chemical industry, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid can be achieved through several methods. One common approach involves the condensation of acetylacetone with hydrazine, followed by cyclization and oxidation . Another method includes the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrazine, and aryl halides. Reaction conditions typically involve controlled temperatures, solvents like DMSO, and catalysts such as Ru3(CO)12 .
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like D-amino acid oxidase, thereby protecting cells from oxidative stress . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: This compound has similar structural features but includes a phenyl group, which alters its reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This is another derivative with a carboxylic acid group at a different position, affecting its chemical behavior and uses.
Uniqueness
3,5-Dimethyl-1H-pyrazole-1-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3,5-dimethylpyrazole-1-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(2)8(7-4)6(9)10/h3H,1-2H3,(H,9,10) |
InChI Key |
WMXDHTDKVGBIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)O)C |
Origin of Product |
United States |
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